molecular formula C10H12ClNO B15222233 (R)-3-Amino-1-chloro-4-phenylbutan-2-one

(R)-3-Amino-1-chloro-4-phenylbutan-2-one

Cat. No.: B15222233
M. Wt: 197.66 g/mol
InChI Key: CNNSBPMDYXZFTQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-1-chloro-4-phenylbutan-2-one is a chiral organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs) . Its structure, featuring both an amino group (-NH2) and a chloro group (-Cl) on a carbon backbone terminated by a phenyl group, makes it a crucial intermediate for constructing more complex molecules . The specific (R)-enantiomer is of exceptional interest in medicinal chemistry, as chirality often dictates the pharmacological activity, binding affinity, and metabolic pathway of a drug candidate. The presence of the amino group allows it to act as a vital component in synthesized organic compounds, while the chlorine atom offers a reactive site for further derivatization, enabling the creation of diverse chemical libraries for screening . Compounds with this general scaffold are studied for their potential biological activity, making (R)-3-Amino-1-chloro-4-phenylbutan-2-one a candidate for research in drug discovery programs . Furthermore, its properties, such as the ability to form hydrogen bonds via the amino group, influence its solubility and interactions, which is a critical consideration in pre-formulation studies . This product is intended for research applications only and is strictly not approved for human or veterinary use.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(3R)-3-amino-1-chloro-4-phenylbutan-2-one

InChI

InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m1/s1

InChI Key

CNNSBPMDYXZFTQ-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)CCl)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-chloro-4-phenylbutan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-phenylbutan-2-one.

    Amination: The amino group is introduced via amination reactions, which can involve reagents such as ammonia or amines under suitable conditions.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed, which may include the use of chiral catalysts or resolving agents.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-1-chloro-4-phenylbutan-2-one may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-1-chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium hydroxide or alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-Amino-1-chloro-4-phenylbutan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-chloro-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variants

Table 1: Key Properties of (R)-3-Amino-1-chloro-4-phenylbutan-2-one and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Storage Conditions Hazard Statements
(R)-3-Amino-1-chloro-4-phenylbutan-2-one C₁₀H₁₂ClNO 197.66 Amine, ketone, chloro R-configuration Cool, inert atmosphere Likely H314*
(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride C₁₀H₁₃Cl₂NO 234.12 Amine, ketone, chloro, hydrochloride salt S-configuration 2–8°C, inert atmosphere H314 (Skin corrosion)
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one C₂₀H₁₆N₂O₂ 316.36 Amine, diphenylamino, lactone None Not specified Not reported
2-Amino-4-phenylbutane C₁₀H₁₅N 149.24 Amine, alkyl chain None Standard laboratory Not reported

*Inferred from enantiomeric analogue.

Functional Group and Reactivity Differences

  • Chlorine and Ketone Groups: The target compound’s chloro and ketone groups enhance electrophilicity, enabling nucleophilic substitution (e.g., SN2 at C1) and condensation reactions. In contrast, 2-Amino-4-phenylbutane lacks these groups, reducing its utility in complex syntheses .
  • Hydrochloride Salt : The S-enantiomer’s hydrochloride salt improves stability and aqueous solubility compared to the free base, critical for biological assays .

Hydrogen Bonding and Crystallography

The amine and ketone groups in (R)-3-Amino-1-chloro-4-phenylbutan-2-one facilitate N–H···O and C=O···H–N hydrogen bonds, influencing crystal packing. In contrast, 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one forms extended networks via diphenylamino N–H interactions and π-stacking, as analyzed using graph-set theory . Such differences highlight how substituents dictate supramolecular assembly and material properties.

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